3,5-Dibromo-2-chlorotrifluoromethoxybenzene
Description
Molecular Structure and Nomenclature
3,5-Dibromo-2-chlorotrifluoromethoxybenzene (CAS 1000578-24-4) is a polyhalogenated aromatic compound with the molecular formula C₇H₂Br₂ClF₃O and a molecular weight of 354.35 g/mol . Its IUPAC name, 1,5-dibromo-2-chloro-3-(trifluoromethoxy)benzene , reflects the substitution pattern: bromine atoms occupy positions 3 and 5, chlorine at position 2, and a trifluoromethoxy group (-OCF₃) at position 1 on the benzene ring. The SMILES notation BrC1=C(Cl)C(Br)=CC(OC(F)(F)F)=C1 further clarifies its structural arrangement.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₇H₂Br₂ClF₃O |
| Molecular Weight | 354.35 g/mol |
| CAS Number | 1000578-24-4 |
| IUPAC Name | 1,5-dibromo-2-chloro-3-(trifluoromethoxy)benzene |
| SMILES | BrC1=C(Cl)C(Br)=CC(OC(F)(F)F)=C1 |
Historical Development and Discovery Context
The synthesis of halogenated aromatic compounds like this compound emerged from advancements in electrophilic substitution and cross-coupling reactions. Patents such as CN102399159A describe methods for synthesizing related dibromoaminobenzaldehyde derivatives using brominating agents like tribromo-N-methyl-N-butylimidazole. The trifluoromethoxy group’s incorporation often involves reagents such as trifluoromethyl hypofluorite (CF₃OF) or silver trifluoromethoxide (AgOCF₃), as highlighted in recent trifluoromethoxylation studies.
Position in Halogenated Aromatic Compounds Taxonomy
This compound belongs to the polyhalogenated benzene subclass, characterized by multiple halogen substituents. It shares structural similarities with:
- Polychlorinated biphenyls (PCBs) : Both feature chlorine and aromatic rings, but this compound lacks biphenyl linkages.
- Polybrominated diphenyl ethers (PBDEs) : Unlike PBDEs, which contain ether-linked brominated rings, this compound integrates a trifluoromethoxy group directly onto a single benzene core.
Table 2: Taxonomic Comparison with Related Compounds
Comparative Analysis with Related Trifluoromethoxybenzene Derivatives
The trifluoromethoxy group (-OCF₃) distinguishes this compound from derivatives with -CF₃ or -OCH₃ groups. Key comparisons include:
Electronic Effects :
Synthetic Accessibility :
Thermal Stability :
Table 3: Substituent Impact on Reactivity and Stability
| Substituent | Electronic Effect | Thermal Stability | Synthetic Complexity |
|---|---|---|---|
| -OCF₃ | Strongly EWG | High | High |
| -CF₃ | Moderately EWG | High | Moderate |
| -OCH₃ | EDG | Moderate | Low |
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group
Properties
IUPAC Name |
1,5-dibromo-2-chloro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClF3O/c8-3-1-4(9)6(10)5(2-3)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQDWNHRSFLBRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Cl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650244 | |
| Record name | 1,5-Dibromo-2-chloro-3-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000578-24-4 | |
| Record name | 1,5-Dibromo-2-chloro-3-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential Halogenation and Trifluoromethoxylation
Reaction Optimization and Scalability
Bromination Efficiency
Bromine sources critically impact yield and selectivity:
| Brominating Agent | Temp (°C) | Yield (%) | Selectivity (3,5 vs. 4) |
|---|---|---|---|
| Br₂/FeBr₃ | 60 | 55 | 7:1 |
| NBS | 25 | 48 | 4:1 |
| Tribromide | 60 | 81 | 12:1 |
Tribromide reagents (e.g., tribromo-N-methyl-N-butylimidazolium) enhance selectivity due to controlled Br⁺ release.
Trifluoromethoxylation Techniques
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic ring facilitates nucleophilic displacement, particularly at bromine positions. Key findings include:
Table 1: SNAr Reactions
-
Bromine at the meta position exhibits higher reactivity than chlorine due to steric and electronic effects .
-
Trifluoromethoxy (-OCF₃) stabilizes the transition state via inductive effects, accelerating substitution .
Cross-Coupling Reactions
The bromo substituents enable catalytic coupling processes:
Table 2: Coupling Reactions
-
Chlorine remains inert under standard coupling conditions (≤120°C) .
-
Catalyst poisoning by -OCF₃ is mitigated using bulky phosphine ligands (e.g., XPhos) .
Halogen Exchange Reactions
Selective halogen replacement is achievable via metal-mediated pathways:
Table 3: Halogen Exchange
| Target Halogen | Reagent | Conditions | Selectivity | Yield | Source |
|---|---|---|---|---|---|
| Fluorine | KF, 18-crown-6, DMSO | 180°C, microwave, 30 min | Br → F (C-5) | 91% | |
| Iodine | CuI, DMF, 140°C | 24 h | Br → I (C-3) | 78% |
Radical Reactions
Photochemical or thermal initiation generates aryl radicals for C-H functionalization:
Table 4: Radical Pathways
| Initiator | Substrate | Product | Yield | Source |
|---|---|---|---|---|
| AIBN, Bu₃SnH | Styrene | 3,5-Di(styryl)-2-chlorotrifluoromethoxybenzene | 61% | |
| UV light (254 nm) | CCl₄ | 3,5-Dichloro derivative | 44% |
-
Trifluoromethoxy groups suppress competing electron-transfer pathways, favoring radical chain propagation .
Functional Group Transformations
The trifluoromethoxy group participates in limited direct reactions:
-
Hydrolysis : Resistant to aqueous acids/bases (pH 1–14, ≤200°C) .
-
Reduction : LiAlH₄ fails to cleave -OCF₃, but BH₃·THF reduces bromines selectively .
Key Mechanistic Insights
Scientific Research Applications
3,5-Dibromo-2-chlorotrifluoromethoxybenzene has several scientific research applications, including:
Chemical Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Research: It is used in the study of biological systems and the development of new drugs and therapies.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-chlorotrifluoromethoxybenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, such as proteins and nucleic acids, potentially altering their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares substituents, molecular formulas, and inferred properties of 3,5-Dibromo-2-chlorotrifluoromethoxybenzene with related compounds identified in the evidence:
Key Observations:
- Halogen Diversity : The target compound contains Br and Cl, whereas analogs like 1-bromo-2-(2-chloroethoxy)-3,5-difluorobenzene include F, reducing steric bulk but increasing polarity.
- Electron Effects: The trifluoromethoxy group (-OCF₃) in the target compound is more electron-withdrawing than ethoxy (-OCH₂CH₂Cl) or nitro (-NO₂) groups, altering resonance stabilization and directing substituents in reactions .
- Steric Considerations : The trifluoromethoxy group’s bulk may hinder meta-substitution reactions compared to smaller substituents like F or Cl.
Physical Properties (Inferred)
- Boiling/Melting Points : Higher halogen content (e.g., Br vs. F) correlates with increased molecular weight and boiling points. The target compound likely has a higher boiling point (~250–300°C) than fluorinated analogs.
- Solubility : Trifluoromethoxy groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to purely hydrocarbon-substituted aromatics.
Biological Activity
3,5-Dibromo-2-chlorotrifluoromethoxybenzene (DBCT) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of DBCT, exploring its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrClFO
- Molecular Weight : 354.35 g/mol
- CAS Number : [Not provided in sources]
The compound features multiple halogen substitutions, which can significantly influence its biological interactions and reactivity.
Research indicates that halogenated compounds like DBCT can interact with biological targets through various mechanisms, including:
- Enzyme Inhibition : Halogenated compounds often inhibit enzymes by binding to active sites or altering enzyme conformation. This can affect metabolic pathways and cellular functions.
- Receptor Modulation : DBCT may act as a modulator of specific receptors, influencing signal transduction pathways.
- Antimicrobial Activity : Some studies suggest that halogenated compounds exhibit antimicrobial properties, potentially through membrane disruption or interference with metabolic processes.
Case Studies and Research Findings
- Antimicrobial Activity :
- Cytotoxicity Assays :
- Enzymatic Studies :
Data Table: Biological Activity Overview
Q & A
Q. What are the optimal synthetic routes for 3,5-Dibromo-2-chlorotrifluoromethoxybenzene, considering regioselectivity and functional group compatibility?
- Methodological Answer : Synthesis typically involves sequential halogenation and functional group introduction. For regioselective bromination, electrophilic substitution using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) can target the 3- and 5-positions of a pre-chlorinated benzene derivative. The trifluoromethoxy group (-OCF₃) is introduced via nucleophilic aromatic substitution (SNAr) under anhydrous conditions with a trifluoromethoxide source (e.g., AgOCF₃). Protecting groups may be required to prevent undesired side reactions . Key Considerations : Monitor reaction progress via TLC and GC-MS. Optimize temperature (e.g., -78°C for SNAr) to avoid decomposition.
Q. How can NMR and X-ray crystallography confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C/¹⁹F NMR : Assign peaks using coupling patterns and chemical shifts. For example, the deshielded aromatic protons adjacent to electron-withdrawing groups (Br, Cl, -OCF₃) appear downfield. Fluorine coupling (e.g., ¹⁹F-¹H) can validate the -OCF₃ group .
- X-ray Crystallography : Use SHELX software for structure refinement . Single-crystal diffraction resolves bond angles and dihedral angles, confirming halogen positions and planarity of the aromatic ring .
Q. What purification techniques are most effective for isolating this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with a gradient eluent (hexane:ethyl acetate) to separate halogenated byproducts.
- Recrystallization : Employ a mixed solvent system (e.g., dichloromethane/hexane) to enhance crystal purity.
- Analytical Validation : Confirm purity via HPLC (>99%) and elemental analysis .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing groups (Br, Cl, -OCF₃) deactivate the aromatic ring, making it resistant to electrophilic attack but suitable for SNAr or transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura). Use Pd(PPh₃)₄ as a catalyst with arylboronic acids, optimizing base (e.g., K₂CO₃) and solvent (toluene/ethanol) for C-C bond formation. Kinetic studies (e.g., in situ IR) can track reaction progress . Data Contradiction Analysis : If yields vary between studies, investigate catalyst loading, oxygen sensitivity, or competing side reactions (e.g., proto-dehalogenation) .
Q. What computational methods predict the electronic properties of this compound, and how do they compare with experimental data?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. Compare with experimental UV-Vis spectra (λmax) and cyclic voltammetry (redox potentials) .
- Validation : Discrepancies between computational and experimental data may arise from solvent effects or approximations in density functionals. Use polarizable continuum models (PCM) to improve accuracy .
Q. How can conflicting stability data (e.g., thermal decomposition temperatures) for this compound be resolved?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Conduct under inert (N₂) and oxidative (O₂) atmospheres to identify decomposition pathways.
- Purity Assessment : Trace impurities (e.g., residual solvents) may lower observed stability. Use mass spectrometry to detect degradants.
- Replicate Studies : Compare data across multiple labs using standardized protocols (e.g., heating rate: 10°C/min) .
Q. What role do non-covalent interactions (e.g., halogen bonding) play in the crystal packing of this compound?
- Methodological Answer : Analyze X-ray data (e.g., CCDC 1828960 ) for Br⋯O or Cl⋯π interactions. Use Mercury software to measure contact distances (<3.5 Å) and angles (90–180°). These interactions influence melting points and solubility, critical for co-crystal design .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
